molecular formula C14H13N5OS B2903923 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034393-93-4

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2903923
CAS No.: 2034393-93-4
M. Wt: 299.35
InChI Key: MRMMYDRZHWJJBD-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a synthetic small molecule featuring a pyrazole-pyrazine core linked to a thiophene carboxamide group. This specific molecular architecture incorporates privileged scaffolds known to confer significant bioactive potential in medicinal chemistry. The presence of the 1-methyl-1H-pyrazol-4-yl moiety is a feature of high interest, as the pyrazole pharmacophore is extensively documented in scientific literature for its diverse biological activities, including anticancer and anti-inflammatory properties . Furthermore, the integration of the thiophene carboxamide group enhances the compound's research utility, as thiophene derivatives are recognized in drug discovery for their potential as antiviral agents and other therapeutic applications . This compound is primarily intended for use as a key intermediate or building block in medicinal chemistry and drug discovery research. It is suitable for investigating structure-activity relationships (SAR), developing targeted therapies, and exploring novel mechanisms of action in biochemical and cellular assays. Researchers will find value in its complex heterocyclic system for developing new bioactive molecules. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h2-6,8-9H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMMYDRZHWJJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a pyrazole-derived compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiophene ring, a pyrazole moiety, and a carboxamide functional group. These structural elements contribute to its interactions with biological targets.

Property Value
Molecular FormulaC₁₇H₁₈N₄O₂S
Molecular Weight358.42 g/mol
CAS Number2034230-73-2

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction can lead to altered metabolic pathways that may benefit therapeutic outcomes.
  • Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and related damage.
  • Antimicrobial Effects : Preliminary evaluations indicate that the compound may possess antimicrobial properties, effective against certain bacterial strains .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For example, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation in vitro:

Compound Cell Line IC₅₀ (µM)
Pyrazole Derivative AA549 (Lung Cancer)49.85
Pyrazole Derivative BHeLa (Cervical Cancer)7.01

These findings suggest that the compound could be further explored for its potential as an anticancer agent.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of this compound against various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

These results indicate promising antibacterial activity, warranting further investigation into its clinical applications .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

  • Study by Xia et al. : This research synthesized various pyrazole derivatives and evaluated their antitumor activities. One derivative demonstrated an IC₅₀ of 49.85 µM against tumor cells, suggesting that structural modifications can enhance efficacy .
  • Research by Fan et al. : Focused on the cytotoxic effects of pyrazole-linked compounds on A549 cell lines, revealing significant growth inhibition and autophagy induction without apoptosis .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cells.
  • Neurological Applications : Given the involvement of pyrazole derivatives in neuroprotection, this compound could be explored for potential benefits in neurodegenerative diseases.

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique properties of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide. For instance:

Compound NameKey DifferencesPotential Applications
3-(dimethylamino)-N-(pyrazin-2-ylmethyl)benzamideLacks thiophene core; different binding profileAnticancer
N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methylbenzamideLacks dimethylamino group; altered solubilityAntimicrobial

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds, providing insights into their potential uses:

  • Anticancer Research : A study published in Molecular Cancer Therapeutics demonstrated that pyrazole derivatives could inhibit specific kinases involved in cancer progression, suggesting a pathway for further exploration with this compound .
  • Neuroprotective Studies : Research highlighted in Journal of Medicinal Chemistry indicated that compounds featuring pyrazole rings exhibited neuroprotective effects, potentially applicable to conditions like Alzheimer's disease .
  • Inflammation Modulation : A review in Frontiers in Pharmacology discussed how derivatives of thiophene and pyrazole could modulate inflammatory responses, supporting the investigation of this compound for anti-inflammatory therapies .

Comparison with Similar Compounds

Key Structural Features

  • Pyrazine ring : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and π-π stacking interactions.
  • Thiophene-3-carboxamide : The sulfur atom in thiophene contributes to electronic effects, while the carboxamide group offers hydrogen-bonding capabilities.

For example, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide derivatives are synthesized via Gewald reactions and copper-catalyzed cyclization . These methods suggest plausible routes for constructing the target molecule.

The compound belongs to a broader class of pyrazine-pyrazole-thiophene hybrids. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological or Synthetic Notes Reference
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide C₁₈H₁₅N₅OS 349.4 Pyrazine core, methylpyrazole, thiophene-carboxamide No direct biological data; structural focus on H-bonding.
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide C₂₄H₂₅ClN₈O₂S 525.0 Pyrazine with chloro and cyclobutylamino groups; acetamide linker Reported in kinase inhibition studies.
2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine C₂₀H₁₅ClFN₅S 415.9 Pyrimidine core; fluorophenyl and pyridinyl substituents Anticancer activity via kinase inhibition.
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide C₁₇H₁₁N₅OS 341.4 Acrylamide linker; cyano group Chemotherapeutic agent (in vitro apoptosis induction).
N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide C₂₆H₂₂F₆N₆O₂ 596.5 Trifluoromethyl groups; oxadiazole ring High lipophilicity; potential CNS-targeting candidate.
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₉H₁₆N₆O₂S 392.4 Pyridazine core; triazole-carboxamide Unknown activity; structural similarity to kinase inhibitors.
Key Observations

Core Heterocycle Variations :

  • Pyrazine (target compound) vs. pyrimidine (Entry 3) or pyridazine (Entry 6): Pyrazine’s dual nitrogen atoms favor electronic interactions, while pyrimidine/pyridazine offer distinct hydrogen-bonding patterns.
  • Pyrazole substituents (e.g., methyl in the target compound vs. phenyl in Entry 4) modulate steric hindrance and solubility .

Functional Group Impact :

  • Trifluoromethyl groups (Entry 5): Enhance metabolic stability and membrane permeability but increase molecular weight .
  • Carboxamide vs. acrylamide (Entry 4): Carboxamide provides stronger hydrogen-bonding capacity, while acrylamide may improve covalent binding to targets .

Biological Activity Trends :

  • Pyrimidine-thiophene hybrids (Entry 3) show kinase inhibition, suggesting the target compound may share similar mechanisms if evaluated .
  • Thiophene-carboxamide derivatives (Entries 1 and 6) are underrepresented in activity data, highlighting a research gap.

Q & A

Q. What are the established synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Pyrazine-Pyrazole Core Formation : React 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine with a methylating agent (e.g., methyl iodide) under basic conditions (K₂CO₃ in DMF) to introduce the methyl group .

Thiophene Carboxamide Coupling : Use amide bond formation via coupling reagents (e.g., HBTU or EDC/NHS) to attach thiophene-3-carboxylic acid to the pyrazine-methyl intermediate .

  • Optimization : Reaction temperature (25–60°C), solvent polarity (DMF or acetonitrile), and catalyst loading (e.g., Cu(I) for click chemistry) are critical for yield and purity. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • Methodological Answer :
  • 1H/13C NMR : Identifies proton environments (e.g., thiophene aromatic protons at δ 7.2–7.5 ppm, pyrazine CH at δ 8.3–8.7 ppm) and confirms methyl group integration (1-methylpyrazole: δ 3.9 ppm, singlet) .
  • IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 356.12) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

  • Methodological Answer :
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses, with IC₅₀ calculations using nonlinear regression .
  • Antimicrobial Testing : Use agar diffusion assays against E. coli and S. aureus (50 µg/mL), comparing zone-of-inhibition diameters to standard antibiotics .
  • Mechanistic Clues : The 1-methylpyrazole and thiophene moieties may enhance DNA intercalation or enzyme inhibition, though target validation (e.g., docking studies) is pending .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Data Normalization : Standardize assay conditions (e.g., cell passage number, bacterial inoculum size) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., pyrazine vs. pyrimidine cores) to isolate functional group contributions .
  • Meta-Analysis : Pool data from independent studies (≥3 replicates) using statistical tools (e.g., ANOVA with Tukey post-hoc tests) .

Q. What strategies are recommended for optimizing synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura cross-coupling steps; Pd(PPh₃)₄ often improves regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
  • In Situ Monitoring : Use TLC or HPLC-MS to track reaction progress and terminate at optimal conversion (85–90%) .

Q. How do electronic interactions between the thiophene and pyrazine rings influence reactivity?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Experimental Probes :
  • Substituent Effects : Introduce electron-withdrawing groups (NO₂) on pyrazine to assess π-π stacking alterations via UV-Vis spectroscopy .
  • Kinetic Studies : Compare reaction rates of halogenated analogs in SNAr reactions to quantify electronic effects .

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